[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine
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Overview
Description
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is a compound of interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluoromethylating agents such as ClCF2H in the presence of a base to introduce the difluoromethyl group onto a cyclopentyl precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. Metal-based catalytic systems and radical difluoromethylation techniques are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the development of agrochemicals and materials science due to its unique chemical properties
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[(1R,2R)-2-(Methyl)cyclopentyl]methanamine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability, lipophilicity, and binding affinity, making the compound valuable for various applications .
Properties
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)6-3-1-2-5(6)4-10/h5-7H,1-4,10H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPFZCHMICQPOC-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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